molecular formula C14H18O8 B4299294 4-formyl-2-methoxyphenyl hexopyranoside

4-formyl-2-methoxyphenyl hexopyranoside

Cat. No. B4299294
M. Wt: 314.29 g/mol
InChI Key: LPRNQMUKVDHCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2-methoxyphenyl hexopyranoside, also known as FMH, is a natural compound found in many plants. It belongs to the family of phenolic glycosides and has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl hexopyranoside is not fully understood, but it has been suggested that it exerts its biological activities by modulating various signaling pathways. For example, the anti-inflammatory effect of 4-formyl-2-methoxyphenyl hexopyranoside has been attributed to its ability to inhibit the NF-κB signaling pathway. The antioxidant effect of 4-formyl-2-methoxyphenyl hexopyranoside has been demonstrated by its ability to upregulate the expression of antioxidant enzymes such as SOD and CAT. The antitumor effect of 4-formyl-2-methoxyphenyl hexopyranoside has been observed to be mediated by the induction of apoptosis through the activation of caspases.
Biochemical and Physiological Effects:
4-formyl-2-methoxyphenyl hexopyranoside has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes such as COX-2, MMP-9, and α-glucosidase. It has also been found to modulate the expression of several genes involved in inflammation, oxidative stress, and apoptosis. In terms of physiological effects, 4-formyl-2-methoxyphenyl hexopyranoside has been found to reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-formyl-2-methoxyphenyl hexopyranoside in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from natural sources and can be easily synthesized in the lab. However, one of the limitations of using 4-formyl-2-methoxyphenyl hexopyranoside in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of standardized protocols for its extraction and purification, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of 4-formyl-2-methoxyphenyl hexopyranoside. One area of interest is the development of more efficient extraction and purification methods to improve the yield and purity of 4-formyl-2-methoxyphenyl hexopyranoside. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, the study of its mechanism of action and its interaction with other compounds can provide insights into its biological activities and potential applications.

Scientific Research Applications

4-formyl-2-methoxyphenyl hexopyranoside has been widely studied for its various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. It has also been found to have antimicrobial properties against several bacterial and fungal strains. The anti-inflammatory effect of 4-formyl-2-methoxyphenyl hexopyranoside has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antioxidant effect of 4-formyl-2-methoxyphenyl hexopyranoside has been demonstrated by its ability to scavenge free radicals and prevent oxidative damage to cells. The antitumor effect of 4-formyl-2-methoxyphenyl hexopyranoside has been observed in several cancer cell lines, where it induces apoptosis and inhibits cell proliferation.

properties

IUPAC Name

3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRNQMUKVDHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871695
Record name 4-Formyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

571.00 to 573.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

CAS RN

494-08-6
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 192 °C
Record name Vanilloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029664
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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